IKK2 vs. p38α MAPK Target Selectivity Differentiation
The unsubstituted indole-5-carboxamide parent scaffold SD-169 (CAS 1670-87-7) is a potent and selective p38α MAP kinase inhibitor (IC50 = 3.2 nM) with 38-fold selectivity over p38β (IC50 = 122 nM) . SD-169 exhibits no measurable activity against IKK2 at concentrations up to 50 μM . In contrast, the target compound bears a benzoxadiazole-4-sulfonamide substituent, a motif present in IKK2 inhibitor patent families (US20090143372, EP1948187) in which structurally related indole carboxamides demonstrate IKK2 inhibitory activity [1]. This substituent-dependent target-switching from p38α to IKK2 represents a critical differentiator for procurement when IKK2 pathway modulation, rather than p38 MAPK inhibition, is the experimental objective. Direct IKK2 IC50 data for the target compound is not publicly available; the target engagement inference is class-level and patent-derived.
Reported target-switching from p38α to IKK2 pathway context.
Direct IKK2 IC50 not publicly available; patent-derived structural inference.
| Evidence Dimension | Target engagement – kinase selectivity (p38α vs. IKK2) |
|---|---|
| Target Compound Data | Not publicly available for IKK2; structural membership in IKK2 inhibitor patent claims (US20090143372) [1] |
| Comparator Or Baseline | SD-169 (1H-indole-5-carboxamide, CAS 1670-87-7): p38α IC50 = 3.2 nM; p38β IC50 = 122 nM; IKK2 IC50 > 50 μM |
| Quantified Difference | p38α potency: SD-169 IC50 = 3.2 nM; target compound lacks p38α activity (inferred). IKK2 activity: target compound inferred active; SD-169 inactive (>50 μM). |
| Conditions | Cell-free kinase inhibition assay; ATP-competitive binding mode for SD-169 |
Why This Matters
Procurement of the unsubstituted indole-5-carboxamide (SD-169) instead of the target compound will yield a p38α inhibitor, not an IKK2 pathway modulator, fundamentally altering the experimental readout.
- [1] Deng J, Kerns JK, Jin Q, Lin G, Lin X, Lindenmuth M, et al. Chemical Compounds. United States Patent Application US20090143372. Published June 4, 2009. Assignee: GlaxoSmithKline. View Source
